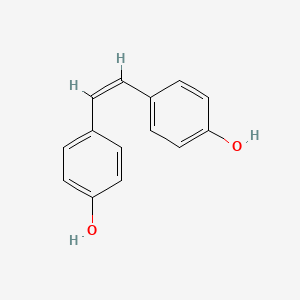

cis-Stilbene-4,4'-diol

Description

Structure

3D Structure

Properties

CAS No. |

29884-51-3 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

4-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol |

InChI |

InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1- |

InChI Key |

XLAIWHIOIFKLEO-UPHRSURJSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O |

Other CAS No. |

659-22-3 |

Origin of Product |

United States |

Synthetic Methodologies for Cis Stilbene 4,4 Diol and Its Derivatives

Stereoselective Synthesis Routes to cis-Stilbene-4,4'-diol

The synthesis of the cis-stilbene (B147466) scaffold, particularly with the specific 4,4'-dihydroxy substitution pattern, requires precise control over stereochemistry. Several classical and modern organic synthesis reactions have been adapted to achieve this.

Diels-Alder Cycloaddition Approaches for this compound Precursors

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings, which can serve as precursors to the aromatic rings of stilbenoids. wikipedia.orgorganicchemistrydata.org This reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. organicchemistrydata.orglibretexts.org For instance, a cis-dienophile will result in a product with cis substituents on the newly formed ring. libretexts.org

To synthesize precursors for this compound, a diene could be reacted with a dienophile containing appropriate functionalities that can be later converted into the ethenyl bridge and the second aromatic ring. The diene component must be able to adopt an s-cis conformation for the reaction to proceed. organicchemistrydata.orglibretexts.org While direct synthesis of stilbenes via this method is not common, the creation of complex cyclic precursors is a key application. wikipedia.orgnih.gov Hetero-Diels-Alder reactions, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, further expand the scope of this methodology for creating diverse stilbene (B7821643) analogues. wikipedia.orgnih.gov

| Reaction Type | Key Features | Relevance to this compound Synthesis |

| Diels-Alder Cycloaddition | [4+2] cycloaddition, concerted mechanism, high stereospecificity. wikipedia.orgorganicchemistrydata.org | Forms cyclohexene (B86901) precursors with defined stereochemistry which can be elaborated into the stilbene core. libretexts.org |

| Hetero-Diels-Alder | Incorporates heteroatoms (e.g., N, O) into the diene or dienophile. wikipedia.org | Allows for the synthesis of heterocyclic stilbene analogues. |

Targeted Wittig and Horner-Wadsworth-Emmons Strategies for cis-Stilbenoid Formation

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for alkene synthesis, including stilbenes. wiley-vch.denih.gov

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wiley-vch.dejuliethahn.com This reaction is particularly useful for generating cis-stilbenes, often with high selectivity. acs.orgacs.org The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides typically favor the formation of the cis (or Z) isomer through a kinetically controlled pathway that proceeds via an unstable betaine (B1666868) intermediate, leading to a four-membered oxaphosphetane ring that decomposes to the alkene. juliethahn.comyoutube.com

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion, generally provides the trans (or E) isomer with high selectivity due to thermodynamic control. juliethahn.comquizlet.com However, modifications to the HWE reaction, such as the use of specific bases or reaction conditions, can be employed to favor the cis isomer. wiley-vch.de

| Reaction | Typical Product | Stereoselectivity Control |

| Wittig Reaction | cis-Stilbene | Favored by non-stabilized ylides and kinetic control. juliethahn.comyoutube.com |

| Horner-Wadsworth-Emmons | trans-Stilbene (B89595) | Thermodynamically favored, though can be modified for cis-selectivity. wiley-vch.dejuliethahn.com |

For the synthesis of this compound, a suitable 4-hydroxybenzaldehyde (B117250) would be reacted with a benzylphosphonium ylide derived from 4-hydroxybenzyl halide.

Olefin Metathesis for Stilbene Scaffold Construction

Olefin metathesis, a reaction that involves the redistribution of alkene bonds, has emerged as a powerful tool for carbon-carbon double bond formation. researchgate.net Cross-metathesis between two styrene (B11656) molecules, catalyzed by ruthenium complexes like the Grubbs catalyst, can produce stilbene. acs.orgacs.org However, this method predominantly yields the thermodynamically more stable trans-stilbene with high selectivity (>98%). acs.orgacs.org While highly efficient for trans-isomers, standard olefin metathesis is generally not the preferred method for synthesizing cis-stilbenes. researchgate.net

Decarboxylation and Reduction Pathways for cis-Stilbene Derivatives

Specific decarboxylation and reduction reactions provide alternative routes to cis-stilbene derivatives. The decarboxylation of the high-melting point isomer of α-phenylcinnamic acid is a known method for preparing cis-stilbene. orgsyn.org This approach could be adapted for substituted analogues like this compound by using appropriately substituted phenylacetic acid and benzaldehyde (B42025) precursors in a Perkin reaction to form the α-phenylcinnamic acid intermediate. nih.gov

Another classical method is the partial reduction of a diarylacetylene (a tolan). The reduction of tolan using methods such as catalytic hydrogenation with Lindlar's catalyst, or chemical reduction with sodium in liquid ammonia, can yield cis-stilbene. orgsyn.org For the synthesis of this compound, 4,4'-dihydroxytolan (B1609679) would be the required starting material.

| Method | Starting Material | Key Transformation | Product |

| Decarboxylation | α-Phenylcinnamic acid (high-melting isomer) orgsyn.org | Removal of a carboxyl group. | cis-Stilbene |

| Reduction | Diarylacetylene (Tolan) orgsyn.org | Partial reduction of a triple bond. | cis-Stilbene |

Functionalization and Derivatization of the this compound Scaffold

Once the cis-stilbene core is formed, further functionalization can be carried out to introduce or modify substituents on the aromatic rings.

Hydroxylation and Methoxylation Reactions

Hydroxylation reactions are key to introducing the diol functionality of this compound if it is not present in the starting materials. The hydroxylation of stilbene derivatives can be achieved through various methods, including biotransformation using plant cell cultures or enzymes. researchgate.net For example, cultured cells of Phytolacca americana have been shown to hydroxylate and methylate exogenous stilbenoids. researchgate.net Chemical methods for hydroxylation of aromatic rings are also well-established.

Methoxylation, the introduction of a methoxy (B1213986) group, can be achieved by the methylation of the hydroxyl groups. This is often done to protect the hydroxyl groups during subsequent reaction steps or to create derivatives with altered biological or physical properties. The reverse reaction, demethylation, can be used to unmask the hydroxyl groups. For instance, treatment with boron tribromide (BBr₃) is a common method for cleaving methoxy ethers to yield the corresponding phenols. acs.org

| Reaction | Description | Relevance |

| Hydroxylation | Introduction of hydroxyl (-OH) groups onto the aromatic rings. | Can be used to synthesize 4,4'-dihydroxystilbene (B84347) from stilbene. researchgate.net |

| Methoxylation | Conversion of hydroxyl groups to methoxy (-OCH₃) groups. | Protection of hydroxyl groups or synthesis of methoxy derivatives. acs.org |

Glycosylation and Prenylation Modifications

The structural modification of stilbenoids, including this compound, through glycosylation and prenylation is a key area of research for altering their physicochemical properties and biological activities.

Glycosylation: This process involves the attachment of sugar moieties to the stilbenoid core, which can enhance water solubility and bioavailability. semanticscholar.org Plant cell cultures are effective biocatalysts for these transformations. For instance, cultured cells from Phytolacca americana have been shown to glycosylate the hydroxyl groups of various stilbene compounds. semanticscholar.org This method has been successfully used to introduce glucosyl residues at the 3-, 4'-, and even the less common 2'-positions of stilbenoids. semanticscholar.org Enzymes such as cyclodextrin (B1172386) glucanotransferase (CGTase) can also be used for the enzymatic synthesis of stilbene glucosides, often in combination with other enzymes like amyloglucosidase to improve the yield of the desired monoglucoside. mdpi.com

Prenylation: The addition of prenyl groups to the stilbene backbone is a significant modification that contributes to the structural diversity of these compounds. nih.gov This modification is often catalyzed by specific enzymes known as prenyltransferases. For example, research on peanut (Arachis hypogaea) phytoalexins has identified stilbenoid-specific prenyltransferases, such as AhR4DT-1, which catalyze the attachment of a prenyl group to the stilbene core. nih.gov These enzymes typically show high specificity for the prenyl donor, commonly dimethylallyl pyrophosphate (DMAPP). nih.gov The position of the prenyl group on the stilbene skeleton can significantly influence the molecule's biological properties. nih.gov

| Modification | Method/Enzyme | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Glycosylation | Cultured Plant Cells (e.g., Phytolacca americana) | Oxyresveratrol, Gnetol | Capable of glycosylating hydroxyl groups at various positions, including the 2'-position. | semanticscholar.org |

| Glycosylation | Cyclodextrin Glucanotransferase (CGTase) and Amyloglucosidase | Pterostilbene (B91288) | Enzymatic synthesis of a novel pterostilbene α-glucoside with enhanced water solubility. | mdpi.com |

| Prenylation | Stilbenoid Prenyltransferases (e.g., AhR4DT-1 from peanut) | Resveratrol (B1683913) | Catalyzes the specific attachment of a prenyl group from a donor like DMAPP to the stilbene backbone. | nih.gov |

Introduction of Reactive Functional Groups for Further Transformations

To create more complex stilbene derivatives, it is often necessary to introduce reactive functional groups onto the parent molecule. wiley-vch.de The stable nature of the stilbene's phenyl rings makes direct functionalization challenging without first installing more reactive handles. wiley-vch.de

The hydroxyl groups of this compound are themselves reactive sites that can be targeted for transformations like etherification or esterification. Beyond this inherent reactivity, other functional groups can be introduced onto the aromatic rings. Halogenation, for instance, is a common strategy. The introduction of fluorine into phenyl-substituted alkenes can be achieved using reagents like F-TEDA-BF4 (Selectfluor). chem-soc.si Such reactions often follow second-order kinetics and can be influenced by the alkene's geometry (cis vs. trans). chem-soc.si

The presence of a cis-diol functionality allows for specific reactions, such as the formation of a cyclic boronate through complexation, which can be used for selective recognition and further modification. rsc.org These introduced groups serve as versatile intermediates for a wide range of subsequent chemical reactions, including cross-coupling reactions, which are instrumental in building more elaborate molecular architectures. nih.govresearchgate.net

| Functional Group | Method/Reagent | Purpose | Reference |

|---|---|---|---|

| Halogens (e.g., Fluorine) | Electrophilic fluorinating agents (e.g., F-TEDA-BF4) | Increases reactivity for subsequent reactions like cross-coupling. | chem-soc.si |

| Cyclic Boronate | Boric acid derivatives | Selective protection and recognition of cis-diol groups for further transformation. | rsc.org |

| Carbonyl Groups | Oxidation of hydroxyl groups | Conversion to quinones, enabling different reaction pathways. |

Green Chemistry Approaches in cis-Stilbenoid Synthesis

The development of environmentally benign synthetic methods is a growing priority in chemical manufacturing. For stilbenoids, green chemistry approaches focus on reducing harsh reaction conditions, minimizing waste, and improving atom economy. livescience.io

A notable example is a one-pot procedure for synthesizing trans-polyhydroxylated stilbenes that utilizes aluminum and iodine. livescience.io This method facilitates a simultaneous demethylation and isomerization process, converting polymethoxylated stilbene isomers into the desired polyhydroxylated products in high yields. livescience.io This approach circumvents the need for harsh demethylating agents like boron tribromide (BBr3) and avoids multi-step processes that require the separation of cis/trans isomers before demethylation. livescience.io Such one-pot reactions represent a significant advancement toward more sustainable and efficient chemical synthesis in the stilbenoid family. livescience.io

Enzymatic and Biocatalytic Pathways to Stilbenoids

Enzymes and biocatalytic systems offer a powerful alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild conditions.

Unspecific peroxygenases (UPOs), particularly from basidiomycete fungi like Agrocybe aegerita (AaeUPO), have demonstrated the ability to catalyze the regioselective hydroxylation of trans-stilbene to produce 4,4′-dihydroxy-trans-stilbene. rsc.org This enzymatic reaction is highly efficient, requiring only hydrogen peroxide as a co-substrate. rsc.org

Other enzymes, such as peroxidases from grapevine cell suspensions, are involved in the oligomerization of stilbenes, converting resveratrol into various dimers and trimers. acs.org Lipases, for example from Candida antarctica (CAL), are used in chemoenzymatic strategies for the regioselective acetylation and alcoholysis of resveratrol and its derivatives, enabling the synthesis of a library of analogues. nih.gov Furthermore, the entire enzymatic secretome of microorganisms like Botrytis cinerea can be employed to biotransform stilbenoids like resveratrol and pterostilbene into a diverse array of complex derivatives. frontiersin.org These biocatalytic methods highlight the potential for producing novel and known stilbenoids through sustainable and highly specific pathways.

Reactivity and Chemical Transformations of Cis Stilbene 4,4 Diol

Photoisomerization Dynamics of cis-Stilbene-4,4'-diol*

Photoisomerization is a fundamental photochemical process for stilbenoid compounds, involving the conversion between cis and trans geometric isomers around the central carbon-carbon double bond. This reversible process is key to understanding the initial steps of the photochemical cascade.

The photoisomerization of stilbenes can proceed through both singlet and triplet excited state pathways. iupac.org Upon direct irradiation, cis-stilbene (B147466) is excited to its first excited singlet state (S₁). From this state, the molecule can undergo torsional motion around the ethylenic bond, leading to a "phantom" or twisted singlet state, which then deactivates to the ground state (S₀) as either the cis or trans isomer. semanticscholar.org The S₁ state of cis-stilbenes is generally short-lived, decaying on a picosecond timescale, which makes them effectively non-fluorescent. researchgate.net

Alternatively, intersystem crossing (ISC) from the excited singlet state to the triplet manifold (T₁) can occur. iupac.org The triplet state also has a potential energy minimum at a twisted geometry. Isomerization via the triplet state is common in sensitized photoisomerization, where a triplet sensitizer (B1316253) transfers its energy to the stilbene (B7821643) molecule. in-silico-photochem.com For substituted stilbenes, the triplet route may also become more significant in direct photoisomerization. researchgate.net Theoretical studies on stilbene have elucidated the potential energy surfaces of the ground state (S₀), the first excited triplet state (T₁), the first excited singlet state (S₁), and a doubly excited singlet state (S₂), supporting both the triplet mechanism for sensitized photoisomerization and a nonadiabatic singlet mechanism. nih.gov

While these mechanisms are well-established for the parent stilbene molecule, the presence of hydroxyl groups in this compound can influence the rates of these processes and the branching ratio between the singlet and triplet pathways.

The quantum yield of photoisomerization, which is the efficiency of the conversion of an absorbed photon into a specific product, can be dependent on the excitation wavelength. researchgate.net For stilbene and its derivatives, the composition of the photostationary state, the equilibrium mixture of cis and trans isomers under continuous irradiation, is determined by the extinction coefficients of the two isomers at the excitation wavelength and their respective isomerization quantum yields. semanticscholar.org

Table 1: General Observations on Photoisomerization Quantum Yields of Stilbenes

| Factor | Influence on Quantum Yield |

| Excitation Wavelength | Can influence the photostationary state composition. For some derivatives, quantum yields are independent of wavelength within a certain range. |

| Solvent Polarity | Increasing solvent polarity can decrease the quantum yield for competing reactions like ring closure. |

| Temperature | Higher temperatures can favor the formation of the trans-stilbene (B89595) isomer. |

| Lanthanide Complexation | Can significantly alter photoisomerization quantum yields. |

This table presents generalized findings for stilbene and its derivatives due to the lack of specific quantitative data for this compound.

The rapid and efficient non-radiative decay of excited cis-stilbene is explained by the presence of conical intersections (CIs) on the potential energy surface. researchgate.net CIs are points of degeneracy between two electronic states, providing a funnel for the molecule to transition from an upper to a lower electronic state. nih.gov For stilbene photoisomerization, upon excitation to the S₁ state, the molecule evolves along the C=C torsion coordinate and decays via twisted S₁/S₀ conical intersections. mdpi.com

Theoretical studies have been crucial in mapping the excited-state potential energy surfaces of stilbene and identifying the geometries of these conical intersections. nih.govnih.gov These studies indicate that the mechanism of photoisomerization is more complex than a simple one-dimensional rotation, likely involving at least two molecular coordinates and three electronic states. nih.gov The structure of the conical intersection funnels can control the formation of photoproducts. arxiv.org For substituted stilbenes, the landscape of the potential energy surfaces and the positions of the conical intersections can be altered, thereby influencing the dynamics of photoisomerization. researchgate.net While specific computational studies on the conical intersections of this compound are not detailed in the available literature, the fundamental principles derived from stilbene are expected to apply.

The solvent environment can have a significant impact on the photoisomerization dynamics of stilbenes. semanticscholar.org For cis-stilbene, increasing solvent polarity has been shown to cause the vertically excited molecule to distort more rapidly along the torsional isomerization coordinate, which shortens the excited-state lifetime and decreases the quantum yield of the competing ring-closure reaction. nih.gov

A study specifically investigating the photoisomerization kinetics of 4,4'-dihydroxystilbene (B84347) in polar solvents like n-alkyl alcohols and n-alkanenitriles revealed that the activation energy for isomerization depends on both the magnitude and the dynamics of solvation. elsevierpure.com This work highlighted the role of hydrogen bonding with the hydroxyl groups in influencing the reaction dynamics. In n-alkyl alcohols, the separation of the solvated barrier for isomerization is not as straightforward as in non-associated polar solvents like n-alkyl nitriles, indicating complex solvent-solute interactions. nih.gov The strengthening of hydrogen bonds with solvent molecules in the excited state can increase the rate of non-radiative decay to the ground state and reduce the quantum yield of photoisomerization. researchgate.net

Table 2: Observed Solvent Effects on the Photoisomerization of Stilbene Derivatives

| Solvent Property | Effect on Photoisomerization | Reference Compound(s) |

| Polarity | Increased polarity can accelerate torsional isomerization and shorten excited-state lifetime. | cis-Stilbene |

| Viscosity | High viscosity can decrease the quantum yield of trans → cis isomerization. | Stilbene and its derivatives |

| Hydrogen Bonding | Can influence the activation barrier for isomerization and increase the rate of non-radiative decay. | 4,4'-dihydroxystilbene |

Photocyclization Reactions: Formation of Dihydrophenanthrenes and Phenanthrenes

In addition to isomerization, photoexcited cis-stilbenes can undergo a 6π-electron cyclization to form a dihydrophenanthrene intermediate. This reaction is a key step in the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons.

The photocyclization of stilbenes to phenanthrenes is widely known as the Mallory reaction. wikipedia.org This reaction proceeds via the intramolecular cyclization of the cis-stilbene isomer upon UV irradiation to form a transient trans-4a,4b-dihydrophenanthrene. organicreactions.orgstrath.ac.uk This intermediate is typically unstable and can revert to cis-stilbene. wikipedia.org However, in the presence of an oxidizing agent, such as iodine or oxygen, the dihydrophenanthrene is irreversibly oxidized to the stable phenanthrene (B1679779). nih.gov

The general mechanism of the Mallory reaction is as follows:

Photoisomerization : trans-Stilbene is photoisomerized to cis-stilbene.

Photocyclization : The excited cis-stilbene undergoes a conrotatory 6π-electrocyclization to form trans-4a,4b-dihydrophenanthrene. wikipedia.org

Oxidation : The dihydrophenanthrene intermediate is oxidized to phenanthrene. nih.gov

This reaction is applicable to a wide range of substituted stilbenes. organicreactions.org For this compound, the Mallory reaction would be expected to yield the corresponding phenanthrene-2,7-diol. The reaction conditions, including the choice of oxidant and solvent, can be optimized to improve the yield of the phenanthrene product. nih.gov While the general applicability of the Mallory reaction to substituted stilbenes is well-established, specific yields and optimized conditions for this compound are not extensively documented in the surveyed literature.

Intramolecular Cyclization Pathways

The intramolecular cyclization of cis-stilbene and its derivatives is a well-documented photochemical reaction, often referred to as the Mallory reaction. mdpi.comnih.gov This process typically involves the light-induced cyclization of the cis-isomer to form a dihydrophenanthrene intermediate, which is subsequently oxidized to the corresponding phenanthrene. mdpi.comresearchgate.net

The reaction pathway begins with the photoexcitation of the cis-stilbene molecule to its first excited singlet state (S1). From this excited state, the molecule can undergo a conrotatory cyclization to form trans-4a,4b-dihydrophenanthrene (DHP). mdpi.com This step is photochemically allowed and energetically favorable. Semiclassical simulations of the photocyclization of cis-stilbene show that upon photoexcitation, the molecule rotates around its vinyl and vinyl-phenyl bonds simultaneously. researchgate.net This structural change leads to strong coupling between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), prompting the formation of a new carbon-carbon bond between the two phenyl rings to create the DHP intermediate. researchgate.net The formation of the new bond is estimated to occur within approximately 600 femtoseconds. researchgate.net

Table 1: Key Steps in the Photochemical Cyclization of cis-Stilbene

| Step | Description | Intermediate/Product | Reversibility |

| 1. Photoexcitation | Absorption of light promotes cis-stilbene to the S1 excited state. | Excited cis-stilbene | Reversible |

| 2. Electrocyclization | The excited cis-isomer undergoes conrotatory ring closure. | trans-4a,4b-dihydrophenanthrene (DHP) | Reversible (thermally) |

| 3. Oxidation | The DHP intermediate is oxidized, leading to aromatization. | Phenanthrene derivative | Irreversible |

Electrophilic and Nucleophilic Additions to the Ethene Bridge of this compound

The ethene bridge of stilbenoids is an electron-rich double bond, making it susceptible to electrophilic addition reactions. The nucleophilic character of the double bond allows it to react with various electrophiles. researchgate.net

Stereochemistry of Bromination Reactions

The bromination of cis-stilbene is a classic example of a stereospecific electrophilic addition reaction. When cis-stilbene reacts with bromine (Br₂), the bromine molecule attacks the nucleophilic double bond to form a cyclic bromonium ion intermediate. researchgate.netstudy.comvedantu.com This intermediate is then attacked by a bromide ion (Br⁻) from the side opposite to the bromonium ring (anti-addition). vedantu.com

This anti-addition mechanism dictates the stereochemical outcome of the reaction. For cis-stilbene, the process results in the formation of a racemic mixture of two enantiomers: (1R,2R)-1,2-dibromo-1,2-diphenylethane and (1S,2S)-1,2-dibromo-1,2-diphenylethane. study.comvedantu.com The formation of a racemic mixture, rather than a single achiral meso compound, is a key stereochemical feature that distinguishes the bromination of the cis-isomer from that of the trans-isomer. The bromination of trans-stilbene, by contrast, proceeds through a similar mechanism to yield the achiral meso-1,2-dibromo-1,2-diphenylethane. wikipedia.org

The solvent can influence the stereospecificity of the reaction. In non-polar solvents like carbon tetrachloride, the reaction is highly stereospecific. However, in more polar solvents, the stability of a potential carbocation intermediate increases, which can lead to a loss of some stereospecificity. wikipedia.org

Table 2: Stereochemical Outcome of Bromination of Stilbene Isomers

| Starting Isomer | Reaction Mechanism | Intermediate | Product(s) | Stereochemistry |

| cis-Stilbene | Electrophilic Addition (Anti) | Cyclic Bromonium Ion | (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane | Racemic Mixture |

| trans-Stilbene | Electrophilic Addition (Anti) | Cyclic Bromonium Ion | meso-1,2-dibromo-1,2-diphenylethane | Achiral (Meso) |

Oxidation Reactions of this compound Analogues

The double bond in cis-stilbene analogues is readily oxidized to form epoxides or diols. The development of catalytic asymmetric methods allows for the synthesis of these products with high enantioselectivity, providing valuable chiral building blocks for further synthesis. acsgcipr.org

Catalytic Asymmetric Dihydroxylation and Epoxidation

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols. acsgcipr.org This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant. york.ac.ukambeed.com For stilbene derivatives, this reaction can produce enantiomerically pure or enriched diols, which are precursors to valuable compounds like stilbenediamine. york.ac.uk The choice of the chiral ligand (derivatives of dihydroquinidine (B8771983) or dihydroquinine) determines which enantiomer of the diol is formed, allowing for predictable and selective synthesis. york.ac.uk The reaction is known for its high enantiomeric excess (ee), often exceeding 99%. york.ac.uk

Asymmetric Epoxidation: The catalytic asymmetric epoxidation of cis-stilbene analogues can be achieved using various catalytic systems. Chiral manganese-salen complexes have been shown to be effective catalysts for the epoxidation of (Z)-stilbene, yielding the corresponding epoxide with high enantioselectivity (up to 77.5% ee for homogeneous catalysts and 70% ee for heterogeneous catalysts immobilized on Mn-exchanged Al-MCM-41). uea.ac.uk The reaction typically uses an oxygen donor like iodosylbenzene. uea.ac.uk

More recently, atomically precise gold nanoclusters (e.g., Au₂₅(SR)₁₈, Au₃₈(SR)₂₄) have emerged as highly efficient and stereoselective catalysts for the epoxidation of both cis- and trans-stilbene under mild conditions, using tert-butyl hydroperoxide (TBHP) as the oxidant. sapub.org These nanoclusters exhibit unique catalytic properties due to their precise atomic structures and electronic properties. sapub.org

Table 3: Catalytic Asymmetric Oxidation of cis-Stilbene Analogues

| Reaction Type | Catalyst System | Oxidant | Product | Typical Enantiomeric Excess (ee) |

| Dihydroxylation | OsO₄ / Chiral Cinchona Alkaloid | N-Methylmorpholine N-oxide (NMO) | Chiral Diol | >90% |

| Epoxidation | Chiral Mn-Salen Complex | Iodosylbenzene | Chiral Epoxide | ~70-78% uea.ac.uk |

| Epoxidation | Auₙ(SR)ₘ Nanoclusters | tert-butyl hydroperoxide (TBHP) | Chiral Epoxide | High selectivity reported sapub.org |

Supramolecular Interactions and Self-Assembly of cis-Stilbenoids

Stilbenoids, including this compound, can participate in non-covalent interactions to form ordered supramolecular assemblies. These interactions are primarily driven by forces such as hydrogen bonding (facilitated by the hydroxyl groups), π-π stacking between the aromatic rings, and hydrophobic interactions. nih.govresearchgate.net The ability of these molecules to self-assemble leads to the formation of well-organized structures like nanoribbons, gels, and vesicles. nih.govresearchgate.net

The geometry of the stilbene core plays a crucial role in the self-assembly process. The photoisomerization between the cis and trans forms can be used to control the formation and disruption of these supramolecular structures. For example, a dipyridyl donor containing a Z-configured (cis) stiff-stilbene unit can self-assemble with metal acceptors to form discrete metallacycles. nih.gov Upon photoirradiation, the stilbene core isomerizes to the E-configuration (trans), changing the geometry of the ligand and driving the transformation of the discrete cycles into extended supramolecular polymers. nih.gov This photo-controlled structural transformation is often reversible, allowing for the creation of dynamic and responsive materials. nih.gov

Metal-Catalyzed Transformations and Coordination Chemistry of Stilbene Ligands

Stilbene derivatives are versatile platforms in coordination chemistry, serving both as substrates for metal-catalyzed reactions and as ligands that coordinate to metal centers.

Metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are commonly used to synthesize stilbene derivatives. nih.govuliege.be Beyond synthesis, the stilbene scaffold can undergo further metal-catalyzed transformations.

As ligands, stilbene derivatives can be incorporated into complex molecular architectures. Their ability to chelate metals, especially when functionalized with appropriate coordinating groups, allows for the construction of bifunctional molecules that can interact with biological targets like metal-amyloid-β species. scispace.com The stilbene framework can be designed to include metal binding sites, creating ligands that modulate the properties and aggregation of metal-containing biological species. scispace.com

Furthermore, stilbene derivatives are used in coordination-driven self-assembly to create complex metallosupramolecular structures. nih.gov By functionalizing a stilbene core with coordinating groups (e.g., pyridyl groups), it can act as a ligand that directs the assembly of discrete metallacycles or extended polymers when combined with metal ions. nih.gov The photochemical properties of the stilbene unit can be retained within these metal complexes, allowing for light-induced control over the structure and properties of the final assembly. nih.govacs.org For instance, the trans-to-cis photoisomerization of a stilbene derivative coordinated to a lanthanide complex can influence the luminescence and energy transfer properties of the complex. acs.org

Spectroscopic and Structural Characterization Methodologies for Cis Stilbene 4,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation

For cis-Stilbene-4,4'-diol, the ¹H NMR spectrum is particularly revealing. The protons attached to the vinylic carbons (C=C) are of paramount importance for stereochemical assignment. Due to the cis configuration, these protons typically appear as a singlet or a pair of doublets with a smaller coupling constant (typically J < 12 Hz) compared to their trans counterparts (J > 14 Hz). The steric hindrance between the two aromatic rings in the cis isomer forces them out of the plane of the double bond, influencing the magnetic environment of all protons. The aromatic protons will exhibit characteristic splitting patterns (e.g., AA'BB' systems for the 4,4'-disubstituted rings), and their chemical shifts will be distinct from the trans isomer. The hydroxyl (-OH) protons will appear as a singlet, the position of which is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Vinylic Protons (H-α, H-β) | ~6.5 - 6.8 | ~128 - 132 | Expect a smaller J-coupling constant (<12 Hz) for H-H coupling. |

| Aromatic Protons | ~6.7 - 7.3 | ~115 - 130, ~155-158 (C-OH) | AA'BB' splitting pattern for each ring. |

Note: The values in this table are estimates based on data for analogous compounds like cis-stilbene (B147466) and other hydroxylated stilbenes. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its molecular mass.

The nominal molecular weight of this compound (C₁₄H₁₂O₂) is 212.24 g/mol , and its computed monoisotopic mass is 212.083729621 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 212. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of a hydroxyl radical (·OH) would yield a fragment at m/z 195. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or other small molecules. The presence of the stilbene (B7821643) backbone would likely lead to fragments corresponding to tropylium (B1234903) ions (m/z 91) or other stabilized carbocations resulting from the cleavage of the ethylenic bridge and phenyl rings.

Comparing the mass spectrum of the cis and trans isomers would likely show very similar fragmentation patterns, as the high energy involved in EI-MS can sometimes lead to isomerization before fragmentation. Therefore, while MS is excellent for confirming the molecular formula, it is not the primary method for distinguishing between the cis and trans isomers of stilbene-4,4'-diol.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₂ | nih.gov |

| Molecular Weight | 212.24 g/mol | nih.gov |

| Exact Mass | 212.083729621 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomerization Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In stilbenes, the most significant transition is the π → π* transition associated with the conjugated system of the phenyl rings and the central double bond.

The UV-Vis spectra of cis and trans stilbenes are markedly different, making this technique highly effective for distinguishing between the two isomers and for monitoring photoisomerization reactions. Trans-stilbene (B89595) is a planar molecule, allowing for maximum overlap of the π-orbitals, which results in a strong absorption band (high molar absorptivity, ε) at a longer wavelength (λmax), typically around 295-320 nm.

In contrast, this compound is non-planar due to steric hindrance between the phenyl rings. This twisting reduces the extent of π-conjugation across the molecule. As a result, the main π → π* absorption band is shifted to a shorter wavelength (hypsochromic shift) and has a lower intensity (lower molar absorptivity) compared to the trans isomer. Studies on various cis-stilbene compounds report a characteristic absorption maximum around 280-285 nm. nih.govresearchgate.net The presence of the hydroxyl groups (auxochromes) on the phenyl rings can cause a slight red shift (bathochromic shift) compared to the unsubstituted cis-stilbene.

Table 3: Characteristic UV-Vis Absorption Data for Stilbene Isomers

| Isomer | Characteristic λmax (nm) | Relative Molar Absorptivity (ε) | Reason for Difference |

|---|---|---|---|

| trans-Stilbene-4,4'-diol | ~300 - 325 | High | Planar structure, extended π-conjugation. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent and easily identifiable band will be the O-H stretching vibration from the two phenolic hydroxyl groups. This typically appears as a broad, strong absorption in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding. Other key absorptions include the C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹) and the C-O stretching of the phenol (B47542) groups (around 1200-1250 cm⁻¹).

The stereochemistry of the central double bond also gives rise to distinct IR signals. The C=C stretching vibration of the alkene is often weak but can be found around 1650 cm⁻¹. More diagnostically, the out-of-plane C-H bending vibration of the cis-alkene is expected to appear as a strong band around 675-730 cm⁻¹, although this region can be complex. In contrast, the trans isomer shows a characteristic strong band at a much higher frequency, typically 960-970 cm⁻¹. This clear difference in the out-of-plane bending vibration is a reliable way to distinguish between the cis and trans isomers using IR spectroscopy.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Phenolic Hydroxyl (-OH) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |

| Alkene C=C Stretch | ~1650 | Weak to Medium | Central Double Bond |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong | Aromatic Ring |

| C-O Stretch | 1200 - 1250 | Strong | Phenol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive proof of molecular geometry, including bond lengths, bond angles, and torsional angles, which unequivocally establishes the cis or trans configuration.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on other cis-stilbene derivatives consistently reveal key structural features that would be expected in its solid-state form. nih.gov Due to severe steric repulsion between the ortho-hydrogens of the two phenyl rings, the molecule cannot adopt a planar conformation. Instead, the phenyl rings are significantly twisted out of the plane of the central ethylenic bond. This twisting relieves the steric strain but reduces π-orbital overlap. The dihedral angle between the two phenyl rings in cis-stilbene derivatives is often found to be around 50-60 degrees. nih.gov

Furthermore, in the crystal lattice of this compound, the hydroxyl groups would be expected to play a dominant role in the crystal packing through the formation of intermolecular hydrogen bonds. These hydrogen bonds would create a network, linking adjacent molecules and stabilizing the crystal structure.

Table 5: Expected Solid-State Structural Parameters for this compound from X-ray Crystallography

| Structural Parameter | Expected Value/Feature | Reason |

|---|---|---|

| Configuration at C=C | cis (Z) | Confirmed by atomic coordinates. |

| Phenyl Ring Conformation | Non-coplanar with C=C bond | Steric hindrance between rings. |

| Phenyl-Phenyl Dihedral Angle | ~50 - 60° | Relief of steric strain. nih.gov |

Advanced Spectroscopic Techniques: Resonance Raman and Femtosecond Stimulated Raman Spectroscopy

Advanced techniques like Resonance Raman (RR) and Femtosecond Stimulated Raman Spectroscopy (FSRS) provide deeper insights into the vibrational structure and ultrafast dynamics of molecules, particularly in their electronically excited states. These methods have been applied to the parent cis-stilbene to study its famous photoisomerization reaction. aip.orgnih.gov

In Resonance Raman spectroscopy, the excitation laser wavelength is tuned to match an electronic absorption band of the molecule (as identified by UV-Vis). This results in a dramatic enhancement of the Raman signals for vibrations that are coupled to the electronic transition. For cis-stilbene, resonance Raman spectra show intense lines for torsional modes around the central double bond (e.g., at 403 and 560 cm⁻¹), which are not prominent in the trans isomer's spectrum. aip.org This indicates that upon electronic excitation, the cis isomer rapidly distorts along this torsional coordinate, which is the initial step of the isomerization to the trans form.

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a time-resolved technique that can capture snapshots of the vibrational spectrum of a molecule as it undergoes a chemical reaction on the femtosecond (10⁻¹⁵ s) timescale. Studies on cis-stilbene using FSRS have observed the broadening of Raman bands, reflecting the very short excited-state lifetime (~0.3 ps) before it isomerizes. nih.gov Applying these techniques to this compound would allow researchers to investigate how the hydroxyl substituents affect the excited-state potential energy surface and the dynamics of the isomerization process.

Table 6: Summary of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₁₂O₂ |

| trans-Stilbene-4,4'-diol | C₁₄H₁₂O₂ |

| cis-Stilbene | C₁₄H₁₂ |

| trans-Stilbene | C₁₄H₁₂ |

| Resveratrol (B1683913) | C₁₄H₁₂O₃ |

Theoretical and Computational Chemistry of Cis Stilbene 4,4 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability, electronic transitions, and reactivity of cis-Stilbene-4,4'-diol. These methods model the molecule at the electronic level, providing detailed information about its ground and excited states.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. For stilbene (B7821643) derivatives, DFT, often employing hybrid functionals like B3LYP, is effective for optimizing molecular geometries and calculating properties of the ground state. DFT calculations on related hydroxylated stilbenes, such as resveratrol (B1683913), have been used to investigate their structure and electronic properties, providing a model for understanding this compound. mdpi.comnih.gov These studies analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—whose energy gap is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher chemical reactivity. mdpi.com

Time-Dependent Density Functional Theory (TDDFT) extends DFT to study excited states, making it an essential tool for predicting absorption spectra and exploring photochemical reaction pathways. uoa.grnih.gov TDDFT calculations can determine the vertical excitation energies, which correspond to the absorption of light, and map the potential energy surfaces of the excited states that govern the molecule's subsequent behavior. uoa.gr For the parent cis-stilbene (B147466) molecule, TDDFT has been employed to study its photoconversion from the cyclized 4a,4b-dihydrophenanthrene (B14708593) (DHP) form, highlighting the method's utility in tracking electron density redistribution during photochemical reactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Hydroxylated Stilbene Derivatives (Note: Data is illustrative, based on studies of resveratrol and its derivatives, as specific data for this compound is not readily available. Values are functional and basis-set dependent.)

| Property | Value | Description |

| EHOMO | ~ -5.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | ~ -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity and electronic stability. mdpi.com |

| Chemical Potential (μ) | ~ -3.25 eV | Measures the escaping tendency of electrons from a system. mdpi.com |

| Chemical Hardness (η) | ~ 2.25 eV | Represents resistance to change in electron distribution. mdpi.com |

This interactive table is based on representative data from computational studies on stilbenoids. mdpi.com

While DFT is a computational workhorse, high-level ab initio methods are often required for a more accurate description of the complex electronic landscape of stilbenes, particularly in regions where electronic states are close in energy, such as near conical intersections.

Complete Active Space Self-Consistent Field (CASSCF): This method is crucial for correctly describing the electronic structure of molecules during photochemical reactions where multiple electronic configurations are important. CASSCF calculations have been vital in optimizing the structures of stationary points (minima and transition states) on the excited-state potential energy surfaces of cis-stilbene and identifying the geometries of conical intersections that facilitate rapid, non-radiative decay back to the ground state. bohrium.com

Møller-Plesset Perturbation Theory (MP2): MP2 is a method that incorporates electron correlation more economically than other high-level methods. It offers a good balance of accuracy and cost for calculating ground-state energies and geometries. nih.gov

Configuration Interaction Singles (CIS): CIS is a basic method for studying excited states and is often a starting point for more advanced calculations. faccts.degithub.io The improved CIS(D) method, which adds a perturbative doubles correction, often provides a significant improvement in accuracy for excited state energies. faccts.de

Coupled-Cluster (CCSD(T)): Regarded as a "gold standard" in quantum chemistry for its high accuracy, the CCSD(T) method provides reliable benchmark energies for ground and excited states, though its computational cost is very high.

These advanced methods have been instrumental in building a detailed picture of the potential energy surfaces of the stilbene core, which is directly applicable to understanding the photochemistry of this compound. nih.gov

Modeling of Photoexcitation and Excited State Dynamics

Upon absorbing a photon, this compound is promoted to an electronically excited state. The subsequent events, occurring on ultrafast timescales, determine its photochemical fate. Computational modeling of these dynamics reveals the intricate interplay of electronic and nuclear motion.

Nonadiabatic molecular dynamics simulations, which account for transitions between different electronic states, are powerful tools for this purpose. nih.gov For the parent cis-stilbene, simulations show that after photoexcitation, the molecule rapidly moves away from its initial geometry. The branching between the two main competing pathways—isomerization and cyclization—is determined on the S₁ (first excited singlet) state within the first 150 femtoseconds. nih.gov The molecule's trajectory on the excited-state potential energy surface leads it towards conical intersections, which are points of degeneracy between electronic states that act as funnels for efficient, radiationless decay back to the ground state. bohrium.com The location and accessibility of these funnels dictate the quantum yields of the resulting photoproducts. bohrium.comnih.gov

Simulation of Isomerization and Cyclization Reaction Pathways

Computational studies have extensively mapped the two primary photochemical reaction pathways available to the cis-stilbene scaffold. iupac.org

Cis-Trans Isomerization: This process involves the twisting of the central ethylene (B1197577) double bond. researchgate.net Upon excitation, the π-bond is weakened, allowing for rotation. The molecule moves along the torsional coordinate on the excited state potential energy surface towards a "phantom" or twisted perpendicular state, which is near a conical intersection. acs.org Decay through this intersection can lead to the formation of either the trans or cis isomer in the ground state.

Electrocyclization: The second pathway is a ring-closure reaction to form 4a,4b-dihydrophenanthrene (DHP). nih.gov This reaction can only occur from the cis-conformer due to the required proximity of the two phenyl rings. nih.gov Simulations show that this pathway also proceeds on the excited state surface, leading to a different conical intersection with the ground state in a DHP-like geometry. nih.gov The DHP product can then be thermally or photochemically converted back to cis-stilbene. nih.gov

The presence of the 4,4'-hydroxyl groups in this compound is expected to modulate the relative energies of the transition states and intermediates along these pathways, potentially altering the quantum yields of isomerization versus cyclization compared to the parent molecule.

Analysis of Electron Density Topology and Quantum Theory of Atoms in Molecules (QTAIM) Properties

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density, a physically observable quantity. researchgate.netcore.ac.uk QTAIM defines atoms as distinct regions of space and characterizes the interactions between them. core.ac.uk

Key properties analyzed in QTAIM include:

Bond Critical Points (BCPs): A BCP is a point of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the chemical bond. researchgate.net

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian at a BCP indicates whether electron density is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, characteristic of ionic bonds or closed-shell interactions). researchgate.net

A QTAIM analysis of this compound would allow for a quantitative description of the covalent character of the C-C bonds within the rings and the central ethylene bridge, as well as the polar covalent C-O bonds of the hydroxyl groups. It could also reveal subtle intramolecular interactions, such as potential hydrogen bonding, that influence the molecule's conformation and stability.

Computational Studies on Molecular Conformation and Stereoisomer Stability

Unlike trans-stilbene (B89595) which can adopt a nearly planar conformation, cis-stilbene is inherently non-planar due to severe steric hindrance between the two phenyl rings. nih.gov This forces the rings to twist out of the plane of the central double bond, resulting in a "propeller-like" conformation.

Computational methods, including both molecular mechanics and quantum chemical calculations, can be used to determine the preferred conformation and the energetic cost of rotation around the single bonds connecting the phenyl rings to the ethylene bridge. semanticscholar.orgnih.gov For this compound, calculations would confirm this non-planar structure and quantify the key dihedral angles.

Furthermore, computational studies consistently show that the trans isomer of stilbene is thermodynamically more stable than the cis isomer. nih.gov DFT calculations can precisely quantify this energy difference. The greater stability of the trans isomer arises from its ability to achieve a more conjugated, planar structure, which minimizes steric repulsion. researchgate.net The lack of coplanarity in the cis isomer hinders the delocalization of π-electrons across the entire molecule. researchgate.net

Applications of Cis Stilbene 4,4 Diol in Materials Science and Advanced Technologies

Role in Organic Electronic and Photonic Materials

The stilbene (B7821643) scaffold is a fundamental building block in the design of various organic electronic and photonic materials. Its derivatives are integral to the development of nonlinear optical (NLO) chromophores, fluorescent whitening agents (FWAs), dyes, and scintillators.

Stilbene derivatives are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in laser technology and optoelectronics. jyu.fi Highly polar stilbene derivatives have been synthesized to create materials for second harmonic generation (SHG), a phenomenon where two photons are combined to produce a new photon with twice the energy. jyu.firsc.org The efficiency of these materials is dependent on the non-centrosymmetric arrangement of the chromophores. jyu.firsc.org

Quantum chemistry investigations into the second hyperpolarizabilities (γ) of cis- and trans-stilbene (B89595) have been conducted to understand their third-order NLO contrasts. nih.govunamur.be Theoretical calculations have shown that the trans isomer of stilbene exhibits a significantly larger second hyperpolarizability than the cis isomer. nih.gov These studies are essential for designing molecular switches with high NLO contrasts. nih.gov

Stilbene derivatives are widely used as fluorescent whitening agents (FWAs), also known as optical brighteners, in the textile, paper, and detergent industries. researchgate.netresearchgate.netwikipedia.org These compounds absorb ultraviolet light and re-emit it as blue light, making materials appear whiter and brighter. bund.demfa.org Specifically, derivatives of 4,4'-diamino-2,2'-stilbenedisulfonic acid are common FWAs. wikipedia.orgbund.demfa.org The effectiveness of these agents is due to their high affinity for the substrates they are applied to. bund.de

The global market for FWAs is significant, with triazinyl stilbene derivatives being of major economic importance. bund.de Research has focused on synthesizing novel stilbene-based optical brighteners with high light and hot pressing fastness. researchgate.net The stability of stilbene-type FWAs against substances like hypochlorite is a crucial factor in their application, as their degradation can be catalyzed by metal ions present in water. researchgate.net

| FWA Application Data | Details |

| Common Substrates | Textiles, Paper, Detergents researchgate.netresearchgate.netwikipedia.org |

| Mechanism of Action | Absorption of UV light and emission of blue light bund.demfa.org |

| Key Chemical Structure | Derivatives of 4,4'-diamino-2,2'-stilbenedisulfonic acid wikipedia.orgbund.demfa.org |

The stilbene structure is a key chromophore in a variety of dyes. nih.gov Historically, stilbene dyes, particularly direct yellow dyes, have been commercially important for coloring cellulosic fibers like paper. researchgate.net While red and blue stilbene-containing dyes have been reported, they have not achieved the same commercial success. researchgate.net Brown leather dyes based on stilbene also exist. researchgate.net

The synthesis of most stilbene dyes starts from 4-nitrotoluene-2-sulfonic acid. researchgate.net Derivatives such as 4,4'-diaminostilbene-2,2'-disulfonic acid are important intermediates in the production of both dyes and fluorescent brighteners. researchgate.net Stilbene derivatives are also utilized in dye lasers, functioning as the active gain medium. azooptics.comwiley-vch.de These dye lasers typically operate in the blue region of the spectrum. azooptics.com

Crystalline stilbene is a well-established organic scintillator used for radiation detection, particularly for fast neutrons in the presence of a gamma-ray background. inradoptics.cominradoptics.comlaserfocusworld.com Its ability to discriminate between neutrons and gamma rays through pulse shape discrimination (PSD) makes it highly valuable in applications such as homeland security, nuclear nonproliferation, and research. inradoptics.cominradoptics.com

Recent advancements in solution growth techniques have enabled the production of large, high-quality stilbene crystals, improving their scintillation performance compared to traditional melt-grown crystals. laserfocusworld.comresearchgate.net These new methods have made stilbene more commercially available for use in large-scale neutron detectors. researchgate.net Stilbene scintillators are known for their fast timing capabilities and high sensitivity to fast neutrons. inradoptics.com The scintillation light is typically detected by photomultiplier tubes (PMTs) or silicon photomultipliers (SiPMs). inradoptics.com

| Stilbene Scintillator Properties | Values/Characteristics |

| Primary Application | Fast neutron detection inradoptics.cominradoptics.com |

| Discrimination Method | Pulse Shape Discrimination (PSD) inradoptics.com |

| Growth Technique | Low temperature solution growth inradoptics.com |

| Scintillation Emission Peak | ~380 nm inradoptics.com |

Integration into Polymer Chemistry and Supramolecular Architectures

The photoresponsive nature of the stilbene unit allows for its incorporation into polymers to create materials that respond to light stimuli.

Photoresponsive polymers are materials that change their chemical or physical properties upon exposure to light. researchgate.netspecificpolymers.com This is achieved by incorporating photochromic molecules, such as stilbene derivatives, into the polymer structure. researchgate.net The trans-cis photoisomerization of stilbene is a key mechanism used to induce changes in these polymers. researchgate.netresearchgate.net

When integrated into a polymer, the photoisomerization of stilbene can lead to macroscopic changes in the material, such as shape, solubility, and optical properties. specificpolymers.com For example, stilbene derivatives can undergo a [2+2] photodimerization reaction, which can be used to crosslink polymer chains and alter the material's properties. nih.gov This reversible cycloaddition allows for the design of materials with tunable characteristics. nih.gov The study of photoresponsive polymers containing stilbene chromophores is an active area of research, with potential applications in areas like controlled drug release and the development of "smart" materials. researchgate.netnih.gov

Stiff Stilbene as Mechanophores in Polymer Systems

The integration of photochromic molecules as mechanophores into polymer chains has paved the way for materials that can sense and respond to mechanical stress. "Stiff stilbene" derivatives, which are sterically restricted analogues of stilbene, have emerged as promising candidates for such applications. researchgate.net When embedded within a polymer chain, these molecules can undergo force-induced reactions, acting as molecular-level probes of mechanical stress. liverpool.ac.uk

The core principle of a mechanophore is its ability to undergo a specific chemical transformation in response to an external mechanical force, which is typically applied by stretching or sonicating a polymer solution. acs.orgacs.org This process, known as polymer mechanochemistry, allows for the conversion of mechanical energy into a chemical response. liverpool.ac.uk For stiff stilbene mechanophores, this response often involves a cis to trans (or Z to E) isomerization. acs.orgacs.org

Recent studies have demonstrated that sterically hindered stiff stilbenes can function as effective mechanophores. acs.orgacs.org When the Z-isomer of a hindered stiff stilbene is incorporated into the center of a polymer chain, the application of elongational forces through ultrasonication can induce its isomerization to the E-isomer. acs.orgacs.org This mechanical activation is typically unidirectional, from the less stable Z isomer to the more stable E isomer. acs.org This behavior allows the stiff stilbene unit to act as a molecular hinge that can be opened or closed by mechanical force and light, respectively. acs.orgacs.org

The efficiency of mechanophore activation can be influenced by the chemical composition of the linker connecting the mechanophore to the polymer backbone. chemrxiv.org Quantum chemical studies have shown that by modifying the linker, the force required to activate a mechanophore can be adjusted significantly. chemrxiv.org This tunability is crucial for designing stress-responsive materials with specific activation thresholds.

The table below summarizes key aspects of stiff stilbene as a mechanophore.

| Property | Description | References |

| Mechanochemical Reaction | Unidirectional Z to E (cis to trans) isomerization induced by mechanical force. | acs.orgacs.org |

| Activation Method | Application of elongational forces via ultrasonication of polymer solutions or stretching of polymer films. | acs.orgacs.org |

| Functionality | Acts as a photomechanical molecular hinge, responding to both mechanical force and light. | acs.orgacs.org |

| Controlling Activation | The force required for activation can be tuned by modifying the linker units connecting the mechanophore to the polymer chain. | chemrxiv.org |

Metal-Organic Framework (MOF) Linkers Utilizing Stilbenoid Isomers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is critical in determining the structure, topology, and ultimately the properties of the resulting MOF. rsc.orgresearchgate.net While trans-stilbene derivatives have been extensively used as linkers in MOF synthesis, the use of their cis-stilbene (B147466) counterparts has been comparatively overlooked. rsc.orgresearchgate.net

The geometric differences between cis and trans isomers of stilbenoid linkers offer a pathway to synthesize MOFs with novel topologies and properties without altering the chemical composition. rsc.org The non-linear nature of cis-stilbene derivatives can lead to the formation of unique framework structures that are not accessible with their linear trans counterparts. researchgate.net

For instance, the synthesis of lanthanide MOFs using (Z)-4,4'-stilbene dicarboxylic acid has been shown to produce both two-dimensional (2D) sheet structures and three-dimensional (3D) microporous frameworks. rsc.org Some of these 3D frameworks exhibit a previously unrecognized underlying net topology. rsc.org This highlights the potential of using ligand isomers to rationally engineer the structural diversity of MOFs. rsc.org

The table below presents a comparison of trans and cis-stilbene derivatives as MOF linkers.

| Feature | trans-Stilbene Linkers | cis-Stilbene Linkers | References |

| Geometry | Linear | Non-linear | rsc.orgresearchgate.net |

| Usage in MOF Synthesis | Extensively studied | Overlooked until recently | rsc.orgresearchgate.net |

| Resulting Frameworks | Numerous known frameworks | Can produce novel topologies | rsc.org |

| Example | (E)-4,4'-stilbene dicarboxylic acid | (Z)-4,4'-stilbene dicarboxylic acid | rsc.org |

Advanced Optical and Luminescent Materials

Stilbene derivatives are well-known for their unique photophysical properties, including intense absorption and fluorescence, which makes them valuable components in the development of advanced optical and luminescent materials. wiley-vch.deresearchgate.net These properties arise from the conjugated π-electron system of the ethenediyl group. wiley-vch.de The ability of stilbenes to undergo trans-cis photoisomerization is a key feature that can be harnessed in various applications. wiley-vch.de

Hydroxylated derivatives of stilbene, known as stilbenoids, are of particular interest. wiley-vch.de In the realm of organic light-emitting diodes (OLEDs), stilbene-based materials have been utilized as efficient emitters. For example, 4,4'-Bis[carbazolyl-(9)]-stilbene (BCS) has been investigated as a deep blue emissive material in the fabrication of highly efficient blue and white OLEDs. researchgate.netresearchgate.net

The optical and electronic properties of stilbene derivatives can be finely tuned by chemical modification. For instance, in doubly ortho-linked cis-4,4'-bis(diarylamino)stilbene/fluorene hybrids, the introduction of different substituents can alter the highest occupied molecular orbital (HOMO) energy levels, leading to shifts in the absorption and emission spectra. researchgate.net The rigid structure of such molecules can hinder geometrical relaxation in the excited state, which influences their Stoke shifts. researchgate.net

The table below summarizes the optical and luminescent properties of stilbene derivatives.

| Property | Description | Application Example | References |

| Photochromism | Reversible trans-cis isomerization upon light exposure. | Molecular switches | wiley-vch.de |

| Fluorescence | Intense emission of light upon absorption of photons. | OLEDs, optical brighteners, scintillators | wiley-vch.deresearchgate.net |

| Tunability | Optical and electronic properties can be modified through chemical substitution. | Tailoring emission color in OLEDs | researchgate.net |

| Material Type | Can be used as small molecules or incorporated into polymers. | Emissive layers in OLEDs | researchgate.netnih.gov |

Future Directions and Emerging Research Avenues for Cis Stilbene 4,4 Diol

Development of Novel Stereoselective Synthetic Strategies

While the synthesis of stilbene (B7821643) derivatives is well-established, the stereoselective synthesis of the cis-isomer of 4,4'-dihydroxystilbene (B84347) remains a compelling challenge. nih.gov Traditional methods often yield mixtures of cis and trans isomers, necessitating complex purification steps. fu-berlin.de Future research will likely focus on the development of highly efficient and stereoselective synthetic routes.

Promising avenues include the refinement of classic olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions, where the choice of reagents and reaction conditions can be fine-tuned to favor the formation of the Z-isomer. nih.govresearchgate.net For instance, the use of semi-stabilized or non-stabilized ylides in the Wittig reaction under salt-free conditions is known to promote the formation of cis-alkenes.

Another promising approach is the partial hydrogenation of the corresponding alkyne precursor, 4,4'-dihydroxytolane, using catalysts like Lindlar's catalyst. This method has the potential for high cis-selectivity. The Sonogashira coupling reaction to form the alkyne precursor, followed by a stereoselective reduction, offers a modular approach to synthesizing asymmetrically substituted cis-stilbene-4,4'-diol derivatives. nih.gov

| Synthetic Strategy | Potential for cis-Selectivity | Key Considerations |

| Modified Wittig Reaction | High | Choice of ylide, solvent, and absence of lithium salts. |

| Horner-Wadsworth-Emmons | Moderate to High | Modification of the phosphonate (B1237965) reagent and reaction conditions. |

| Partial Hydrogenation of Alkynes | High | Catalyst selection (e.g., Lindlar's catalyst) and control of reaction stoichiometry. |

| Sonogashira Coupling/Reduction | High | Efficiency of the coupling reaction and the stereoselectivity of the subsequent reduction step. |

Exploration of New Chemical Transformations and Cascade Reactions

The strained double bond of this compound makes it a prime candidate for a variety of chemical transformations that are less accessible to its trans-counterpart. A significant area of future research will be the exploration of novel reactions that leverage this inherent reactivity.

One of the most well-documented reactions of cis-stilbenes is their photochemical cyclization to form dihydrophenanthrenes. researchgate.net This reaction could be further exploited to synthesize complex polycyclic aromatic compounds. Future investigations may focus on controlling the regioselectivity of this cyclization with unsymmetrically substituted this compound derivatives.

Furthermore, the development of cascade reactions initiated by a transformation of the cis-stilbene (B147466) core is a highly attractive research direction. longdom.org A cascade reaction, where multiple chemical bonds are formed in a single operation, offers a highly efficient route to complex molecular architectures. baranlab.org For instance, an initial epoxidation of the cis-double bond could be followed by a series of intramolecular rearrangements or cyclizations to rapidly build molecular complexity. The electronic nature of the hydroxyl groups can also be exploited to direct these transformations.

| Reaction Type | Potential Products | Research Focus |

| Photochemical Cyclization | Dihydrophenanthrene derivatives | Control of regioselectivity and subsequent aromatization reactions. researchgate.net |

| Stereospecific Epoxidation | cis-Epoxides | Development of stereoselective epoxidation methods and further synthetic transformations of the resulting epoxides. wikipedia.org |

| Cascade Reactions | Complex polycyclic systems | Design of novel cascade sequences initiated by reactions at the double bond or hydroxyl groups. |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. researchgate.net Advanced computational modeling will be instrumental in guiding the design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO and LUMO), and the energy gap of this compound and its derivatives. mdpi.com This information is crucial for predicting their reactivity, photophysical properties, and potential as building blocks for functional materials. researchgate.net

Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment, which is particularly relevant for understanding its behavior in biological systems or as part of a larger supramolecular assembly. mdpi.com These computational approaches can be used to screen potential derivatives for desired properties before embarking on their synthesis, thus accelerating the discovery of new functional molecules.

| Computational Method | Predicted Properties | Application in Design |

| Density Functional Theory (DFT) | Electronic structure, HOMO/LUMO energies, reactivity descriptors. researchgate.netmdpi.com | Guiding the synthesis of derivatives with specific electronic and optical properties. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis absorption spectra. | Designing photoswitchable molecules and materials. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions. mdpi.com | Predicting behavior in solution, in biological membranes, or within material matrices. |

Integration into Hybrid Organic-Inorganic Materials

The incorporation of organic molecules into inorganic frameworks to create hybrid materials is a rapidly growing field. The unique properties of this compound make it an attractive candidate for the development of novel hybrid materials with tailored functionalities.

The hydroxyl groups of this compound can be used to anchor the molecule to inorganic surfaces or to participate in the formation of metal-organic frameworks (MOFs). The photoresponsive nature of the cis-stilbene unit could then be used to modulate the properties of the resulting hybrid material, such as its porosity, conductivity, or optical response.

For example, integrating this compound into a silica (B1680970) or titania matrix could lead to materials with interesting photoluminescent properties. The photoisomerization of the cis-stilbene unit to the trans-isomer upon irradiation could alter the emission characteristics of the material, leading to applications in sensing or data storage.

| Hybrid Material Type | Potential Properties | Future Research Directions |

| Stilbene-functionalized Nanoparticles | Tunable fluorescence, targeted drug delivery. | Investigating the effect of the inorganic core on the photophysics of the stilbene unit. |

| Metal-Organic Frameworks (MOFs) | Photo-switchable porosity, gas separation. | Designing MOFs with linkers based on this compound and studying their dynamic behavior. |

| Polymer-Clay Nanocomposites | Enhanced mechanical properties, photo-responsive films. | Exploring the intercalation of this compound into layered inorganic materials. |

Applications in Smart Materials and Responsive Systems

The ability of cis-stilbenes to undergo photoisomerization to their trans-isomers is a key property that can be harnessed for the development of smart materials and responsive systems. rsc.org These are materials that can change their properties in response to an external stimulus, such as light. rsc.org

The significant change in geometry between the cis and trans isomers of stilbene-4,4'-diol can be used to trigger macroscopic changes in a material. For example, incorporating this molecule into a polymer network could lead to the development of photo-actuators, where the material changes its shape upon irradiation with light.

Furthermore, the change in the electronic and photophysical properties upon isomerization can be exploited for applications in molecular switches and sensors. researchgate.net For instance, a material containing this compound could exhibit a change in its fluorescence upon isomerization, which could be used to detect the presence of specific analytes or to monitor changes in the local environment. The development of such responsive systems based on this compound is a promising area for future research with potential applications in fields ranging from biomedicine to electronics. acs.org

| Responsive System | Principle of Operation | Potential Applications |

| Photo-actuators | Light-induced change in molecular shape leading to macroscopic deformation. | Soft robotics, artificial muscles. |

| Molecular Switches | Reversible photoisomerization between two states with different properties. researchgate.net | Data storage, logic gates. |

| Fluorescent Sensors | Change in fluorescence upon isomerization or binding to an analyte. researchgate.net | Environmental monitoring, medical diagnostics. |

Conclusion

Summary of Key Research Advances

Research into cis-stilbene (B147466) derivatives, including cis-Stilbene-4,4'-diol, has seen several key advancements. A significant area of progress has been in the selective synthesis of cis-isomers. While trans-stilbenes are thermodynamically more stable, methods such as the Wittig reaction and photochemical isomerization of trans-isomers have been refined to improve the yield and purity of cis-stilbenes nih.govnih.gov. Specifically, photochemical isomerization, often induced by UV light, provides a direct pathway to the cis-isomer from the more readily available trans-form nih.gov.

In terms of biological activity, while much of the research has focused on the trans-isomers of stilbenoids like resveratrol (B1683913), studies have shown that cis-stilbene derivatives also possess significant biological properties, including anticancer and anti-inflammatory activities giiresearch.comrsc.org. The distinct three-dimensional structure of the cis-isomer can lead to different interactions with biological targets compared to its trans-counterpart datainsightsmarket.com. The exploration of these unique biological activities remains an active area of research.